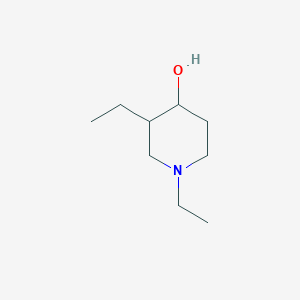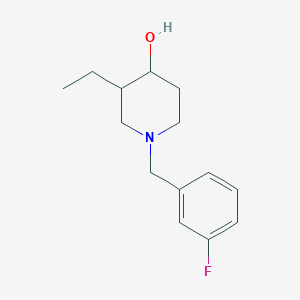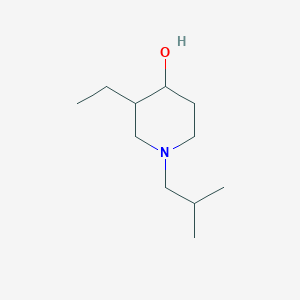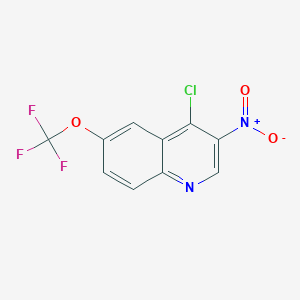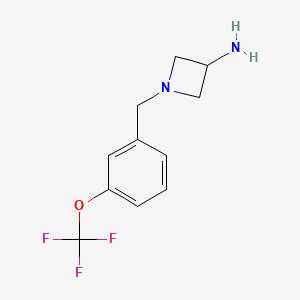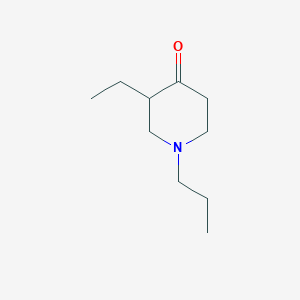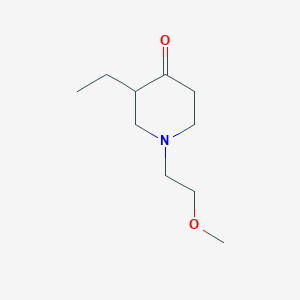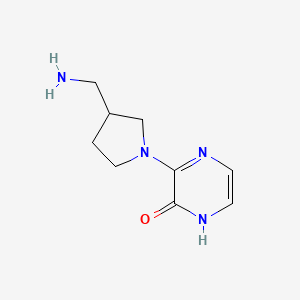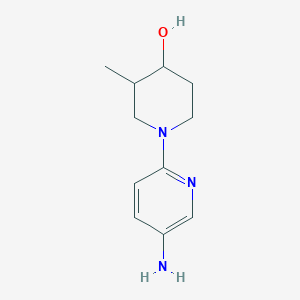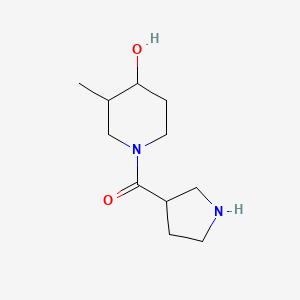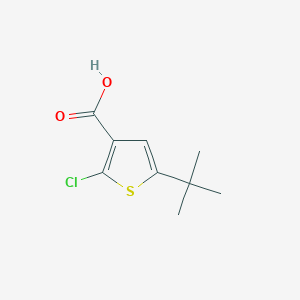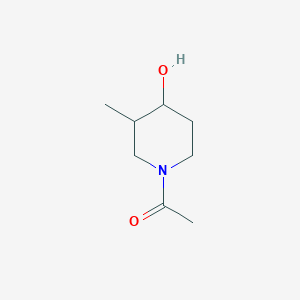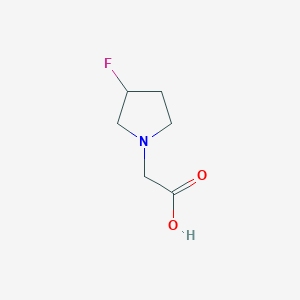
2-(3-氟吡咯烷-1-基)乙酸
描述
2-(3-Fluoropyrrolidin-1-yl)acetic acid is a chemical compound with the molecular formula C6H10FNO2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-(3-Fluoropyrrolidin-1-yl)acetic acid consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to an acetic acid group . The presence of the fluorine atom on the pyrrolidine ring adds to the complexity of the molecule .Physical And Chemical Properties Analysis
The molecular weight of 2-(3-Fluoropyrrolidin-1-yl)acetic acid is 147.15 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the available literature .科学研究应用
工业应用和酸化操作
有机酸,包括乙酸衍生物,在碳酸盐和砂岩地层的工业酸化操作中发挥着至关重要的作用。它们在去除地层损伤、溶解钻井泥浆滤饼和用作铁螯合剂方面的有效性突出了它们在提高石油和天然气开采效率方面的重要性。与盐酸等强酸相比,弱有机酸更受欢迎,因为它们具有更低的腐蚀速率、更好的渗透性和更低的污泥化倾向,尤其是在高温环境中。这些酸由于其缓蚀性能,已被用作独立的溶液或与矿酸结合用于高温应用,展示了它们在各种操作条件下的多功能性和有效性 (Alhamad 等人,2020 年)。
生化研究和细胞机制
在生物化学和细胞生物学领域,乙酸一直是研究酵母中细胞死亡机制的工具。高浓度的乙酸与包括醋生产在内的各种工业过程有关。研究深入探讨了乙酸引发的导致细胞死亡的分子事件,提供了对受调控细胞死亡机制的见解。这些知识不仅对于生物技术应用至关重要,而且对于增进我们对细胞对压力的反应以及制定增强工业发酵中酵母菌株恢复力的策略的理解至关重要 (Chaves 等人,2021 年)。
环境和废水处理
过氧乙酸(乙酸的衍生物)的消毒能力已在废水处理中得到认可。它对广泛的微生物活性具有有效性,再加上环境效益,例如没有持久的有毒副产品和不依赖于 pH 条件,突出了有机酸在环境管理和废水处理应用中的潜力。主要挑战包括由于乙酸形成而增加的有机物含量以及与生产成本相关的经济考虑 (Kitis,2004 年)。
属性
IUPAC Name |
2-(3-fluoropyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXWPXHSCIZCRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoropyrrolidin-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



